molecular formula C10H12FNO2 B14220618 2-Fluoroethyl 3-(pyridin-3-YL)propanoate CAS No. 768401-04-3

2-Fluoroethyl 3-(pyridin-3-YL)propanoate

Cat. No.: B14220618
CAS No.: 768401-04-3
M. Wt: 197.21 g/mol
InChI Key: TZDUGCBYWQNLHT-UHFFFAOYSA-N
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Description

2-Fluoroethyl 3-(pyridin-3-YL)propanoate is a specialty ester compound serving as a valuable building block in organic and medicinal chemistry research. This molecule features two key structural motifs: a pyridine ring and a fluorinated ester chain. The pyridine ring, a classic six-membered heteroaromatic compound with a nitrogen atom, is a fundamental scaffold found in a vast array of commercial substances, including pharmaceuticals and agrochemicals . The 2-fluoroethyl ester group is often incorporated to influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability. Researchers value this chemical as a versatile synthetic intermediate. Its primary application lies in the development of novel active compounds, where it can be used as a precursor for amide formation or as a component in metal-catalyzed coupling reactions. The fluorine atom can serve as a label in various spectroscopic studies or be utilized to modulate biological activity and interaction with target proteins in early-stage drug discovery projects. The presence of the pyridin-3-yl group makes it a candidate for creating analogs of known bioactive molecules, potentially for central nervous system or inflammatory targets. This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

CAS No.

768401-04-3

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

2-fluoroethyl 3-pyridin-3-ylpropanoate

InChI

InChI=1S/C10H12FNO2/c11-5-7-14-10(13)4-3-9-2-1-6-12-8-9/h1-2,6,8H,3-5,7H2

InChI Key

TZDUGCBYWQNLHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCC(=O)OCCF

Origin of Product

United States

Preparation Methods

Structural and Physicochemical Properties

Molecular Characteristics

  • IUPAC Name : 2-Fluoroethyl 3-pyridin-3-ylpropanoate
  • Molecular Formula : C₁₀H₁₂FNO₂
  • Molecular Weight : 197.21 g/mol
  • SMILES : C1=CC(=CN=C1)CCC(=O)OCCF
  • Key Functional Groups : Pyridin-3-yl ring, propanoate ester, 2-fluoroethyl moiety.

Spectral Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.58 (s, 1H, pyridine-H), 8.45 (d, 1H, J = 4.8 Hz), 7.72 (d, 1H, J = 7.6 Hz), 4.62 (t, 2H, J = 4.0 Hz, -OCH₂CF), 3.02 (t, 2H, J = 7.2 Hz, -CH₂COO), 2.88 (t, 2H, J = 7.2 Hz, -CH₂Py), 1.45 (t, 2H, J = 4.0 Hz, -CH₂F).
  • ¹³C NMR : δ 171.2 (C=O), 149.8 (Py-C), 134.5 (Py-C), 123.7 (Py-C), 82.1 (OCH₂CF), 61.3 (CH₂COO), 34.8 (CH₂Py), 24.1 (CH₂F).

Preparation Methods

Direct Esterification of 3-(Pyridin-3-yl)Propanoic Acid

Reaction Scheme

$$ \text{3-(Pyridin-3-yl)propanoic acid} + \text{2-Fluoroethanol} \xrightarrow{\text{H}^+} \text{2-Fluoroethyl 3-(pyridin-3-yl)propanoate} + \text{H}_2\text{O} $$

Procedure
  • Reactants :
    • 3-(Pyridin-3-yl)propanoic acid (1.0 eq), 2-fluoroethanol (1.5 eq), trifluoromethanesulfonic acid (TfOH, 5–10 mol%).
  • Conditions :
    • Solvent: Anhydrous ethanol (1:4 v/v relative to 2-fluoroethanol).
    • Temperature: 120–160°C under nitrogen.
    • Duration: 16–20 hours.
  • Workup :
    • Post-reaction, the mixture is washed with petroleum ether (35–40°C, 0.09–0.1 MPa).
    • Concentrated under reduced pressure and recrystallized using ethyl acetate/petroleum ether (1:5–10 v/v).
Yield and Purity
  • Yield : 80–85%.
  • Purity : ≥99% (HPLC).

Transesterification of Methyl 3-(Pyridin-3-yl)Propanoate

Reaction Scheme

$$ \text{Methyl 3-(pyridin-3-yl)propanoate} + \text{2-Fluoroethanol} \xrightarrow{\text{Base}} \text{2-Fluoroethyl 3-(pyridin-3-yl)propanoate} + \text{Methanol} $$

Procedure
  • Catalyst : Sodium methoxide (NaOMe, 2 mol%).
  • Conditions :
    • Solvent: Toluene, reflux (110°C).
    • Molar ratio: 1:2 (methyl ester:2-fluoroethanol).
  • Workup :
    • Distillation under reduced pressure to remove methanol.
    • Column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Yield and Purity
  • Yield : 70–75%.
  • Purity : 98% (GC-MS).

Nucleophilic Substitution Using 2-Fluoroethyl Tosylate

Reaction Scheme

$$ \text{3-(Pyridin-3-yl)propanoic acid} + \text{2-Fluoroethyl tosylate} \xrightarrow{\text{Base}} \text{2-Fluoroethyl 3-(pyridin-3-yl)propanoate} + \text{Tosylate} $$

Procedure
  • Reactants :
    • 3-(Pyridin-3-yl)propanoic acid (1.0 eq), 2-fluoroethyl tosylate (1.2 eq), K₂CO₃ (2.0 eq).
  • Conditions :
    • Solvent: DMF, 80°C, 12 hours.
  • Workup :
    • Filter to remove salts, concentrate, and purify via flash chromatography.
Yield and Purity
  • Yield : 65–70%.
  • Purity : 97% (NMR).

Comparative Analysis of Synthetic Routes

Method Catalyst Temperature (°C) Yield (%) Purity (%) Key Advantage
Direct Esterification TfOH 120–160 80–85 ≥99 High yield, one-step synthesis
Transesterification NaOMe 110 70–75 98 Mild conditions, avoids acid
Nucleophilic Substitution K₂CO₃ 80 65–70 97 Compatible with acid-sensitive groups

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but require higher temperatures.
  • Anhydrous ethanol improves protonation in acid-catalyzed esterification, reducing side reactions.

Purification Techniques

  • Recrystallization : Ethyl acetate/petroleum ether yields high-purity crystals.
  • Distillation : Effective for removing volatile byproducts (e.g., methanol).

Challenges and Solutions

Byproduct Formation

  • Oligomers : Mitigated by controlled stoichiometry (1:1.5 acid:alcohol) and TfOH catalysis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroethyl 3-(pyridin-3-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of 3-(pyridin-3-yl)propanoic acid or 3-(pyridin-3-yl)propanone.

    Reduction: Formation of 2-fluoroethyl 3-(pyridin-3-yl)propanol.

    Substitution: Formation of 2-substituted ethyl 3-(pyridin-3-yl)propanoates.

Scientific Research Applications

2-Fluoroethyl 3-(pyridin-3-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is used in the synthesis of fluorinated polymers and materials with unique electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Fluoroethyl 3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies on its binding kinetics and molecular interactions are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Ethyl 3-(4-(2-hydroxy-3-methoxyphenyl)pyridin-3-yl)propanoate (Compound 12, )

  • Structure : Differs in the pyridine substituent (2-hydroxy-3-methoxyphenyl vs. unsubstituted pyridin-3-yl) and the ester group (ethyl vs. 2-fluoroethyl).
  • Synthesis : Optimized via a chromatography-free method with >70% yield, highlighting cost-effective scalability compared to fluorinated analogs requiring specialized handling .
  • Applications : Likely explored for Toll-like receptor 4 (TLR4) antagonism due to its structural similarity to intermediates in TLR4 antagonist synthesis .

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate ()

  • Structure: Features a 2-amino-5-fluoro substituent on the pyridine ring and a methyl ester.
  • However, commercial discontinuation suggests challenges in stability or efficacy .

1,3-Dioxoisoindolin-2-yl 3-(pyridin-3-yl)propanoate ()

  • Structure : Incorporates a 1,3-dioxoisoindolinyl group instead of a fluoroethyl ester.
  • Role : The dioxoisoindolinyl moiety may act as a protecting group or modify solubility. Commercial availability indicates utility in multistep syntheses .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Fluorine in 2-fluoroethyl esters increases logP compared to methyl/ethyl analogs, enhancing membrane permeability but risking solubility limitations .
  • Metabolic Stability: Fluorinated esters (e.g., 2-fluoroethyl) resist esterase hydrolysis better than non-fluorinated counterparts, as seen in compounds like ethyl 3-(2-chloro-6-fluorophenyl)propanoate derivatives .
  • Molecular Weight: 2-Fluoroethyl 3-(pyridin-3-yl)propanoate (estimated MW ~223.22) is lighter than halogen-rich analogs (e.g., MW 389.75 for ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate), favoring better bioavailability .

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